
2-Bromo-1,1,1-trifluoro-decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1,1-trifluoro-decane is an organic compound with the molecular formula C10H18BrF3 It is a brominated and fluorinated alkane, characterized by the presence of both bromine and trifluoromethyl groups attached to a decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-decane typically involves the bromination of 1,1,1-trifluoro-decane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,1,1-trifluoro-decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The trifluoromethyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiourea for thiolation. These reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products include 2-hydroxy-1,1,1-trifluoro-decane, 2-amino-1,1,1-trifluoro-decane, and 2-mercapto-1,1,1-trifluoro-decane.
Elimination Reactions: The primary product is 1,1,1-trifluoro-decene.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-1,1,1-trifluoro-decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,1,1-trifluoro-decane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and halogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1,1,1-trifluoroethane: A smaller analog with similar reactivity but different physical properties.
2-Bromo-3,3,3-trifluoropropene: Another fluorinated bromide with distinct reactivity due to the presence of a double bond.
1-Bromodecane: A non-fluorinated analog that lacks the unique properties imparted by the trifluoromethyl group.
Uniqueness
2-Bromo-1,1,1-trifluoro-decane is unique due to the combination of bromine and trifluoromethyl groups on a decane backbone. This combination imparts distinct chemical reactivity and physicochemical properties, making it valuable in various applications that require both bromination and fluorination.
Propiedades
Fórmula molecular |
C10H18BrF3 |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
2-bromo-1,1,1-trifluorodecane |
InChI |
InChI=1S/C10H18BrF3/c1-2-3-4-5-6-7-8-9(11)10(12,13)14/h9H,2-8H2,1H3 |
Clave InChI |
XYSXKYRVEZBHJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


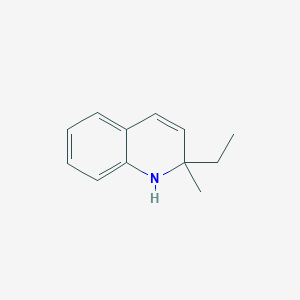

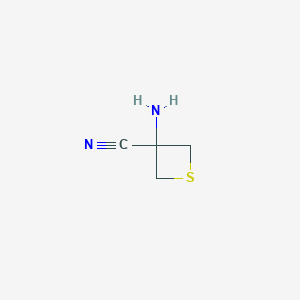
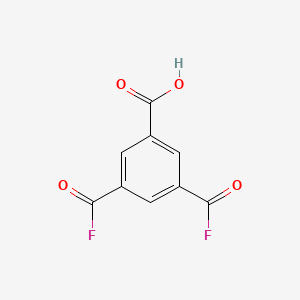

![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
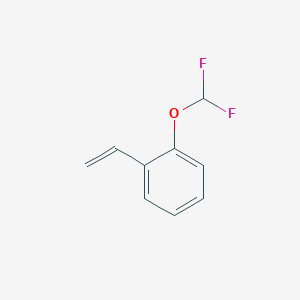

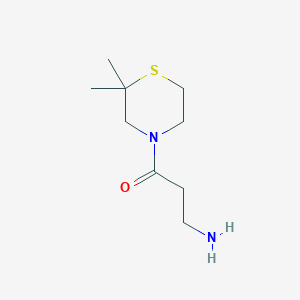
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)

![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)
